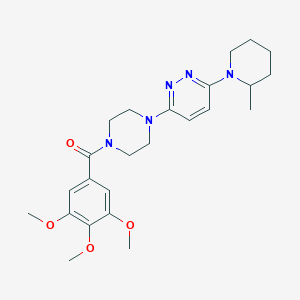
(4-(6-(2-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound contains several functional groups including a piperazine ring, a pyridazine ring, and a phenyl ring with three methoxy groups. Piperazine derivatives are known to have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, and anti-HIV-1 . Pyridazine derivatives also have diverse pharmacological activities .
Molecular Structure Analysis
The compound’s structure would be characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique . These techniques can provide information about the functional groups present and the connectivity of the atoms.Wirkmechanismus
Target of Action
The primary targets of this compound are muscarinic M2 receptors, adrenergic R1A receptors, dopamine (DAT), norepinephrine (NET) transporters, and phosphodiesterase PDE3 . These targets play crucial roles in various physiological processes, including neurotransmission and signal transduction.
Mode of Action
The compound interacts with its targets by binding to their active sites, leading to inhibition or modulation of their activity . For instance, it shows modest activity at muscarinic M2 and adrenergic R1A receptors, and weak inhibitory activity for dopamine and norepinephrine transporters .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. For example, the inhibition of dopamine and norepinephrine transporters can influence the monoaminergic system, which is involved in mood regulation and reward mechanisms .
Pharmacokinetics
The compound’s pharmacokinetic properties include a half-life (t1/2) of 2.6 hours in rats, a volume of distribution (Vd) of 9.4 L/kg, and a clearance rate (CL) of 42 mL/min/kg . These properties impact the compound’s bioavailability and its distribution within the body .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its targets. For example, the inhibition of dopamine and norepinephrine transporters can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially affecting mood and reward mechanisms .
Action Environment
Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For instance, increasing the size of the R2 group greater than methyl resulted in compounds with clogP values greater than 3, negatively affecting molecular weight and decreasing the ligand efficiency .
Eigenschaften
IUPAC Name |
[4-[6-(2-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O4/c1-17-7-5-6-10-29(17)22-9-8-21(25-26-22)27-11-13-28(14-12-27)24(30)18-15-19(31-2)23(33-4)20(16-18)32-3/h8-9,15-17H,5-7,10-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZQXDOHXVEAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(2-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

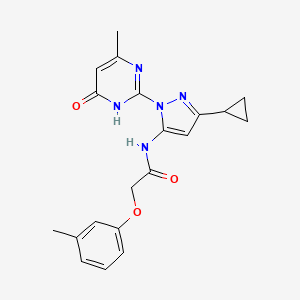
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2933708.png)
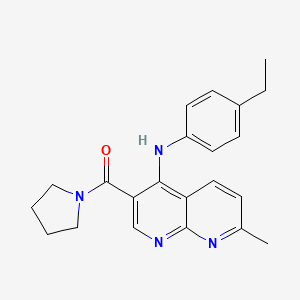
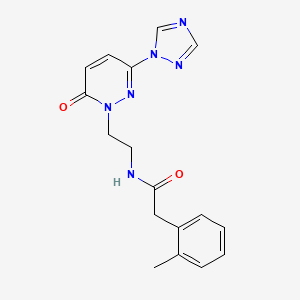
![6-(4-Chlorophenyl)-2-[1-[2-(4-methyl-6-oxopyrimidin-1-yl)acetyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2933713.png)



![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2933721.png)
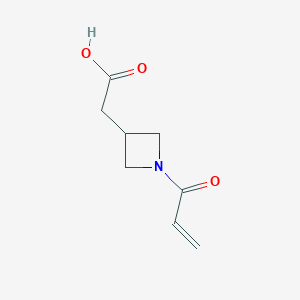
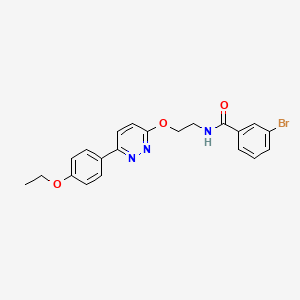
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2933727.png)
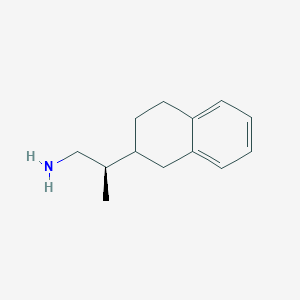
![methyl 3-(methylcarbamoyl)-2-(3-tosylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2933729.png)